4-(2,4,6-Trifluorobenzoyl)piperidine hydrochloride
Overview
Description
4-(2,4,6-Trifluorobenzoyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H13ClF3NO and a molecular weight of 279.69 g/mol It is a piperidine derivative where the piperidine ring is substituted with a trifluorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,6-Trifluorobenzoyl)piperidine hydrochloride typically involves the reaction of 2,4,6-trifluorobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-(2,4,6-Trifluorobenzoyl)piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The trifluorobenzoyl group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The carbonyl group in the trifluorobenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Hydrogen peroxide in acetic acid.
Major Products Formed
Substitution: Various substituted derivatives depending on the substituent introduced.
Reduction: 4-(2,4,6-Trifluorobenzyl)piperidine.
Oxidation: 4-(2,4,6-Trifluorobenzoyl)piperidine N-oxide.
Scientific Research Applications
4-(2,4,6-Trifluorobenzoyl)piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,4,6-Trifluorobenzoyl)piperidine hydrochloride involves its interaction with specific molecular targets. The trifluorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological targets, affecting various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Difluorobenzoyl)piperidine hydrochloride
- 4-(2,4,6-Trichlorobenzoyl)piperidine hydrochloride
- 4-(2,4,6-Trimethylbenzoyl)piperidine hydrochloride
Uniqueness
4-(2,4,6-Trifluorobenzoyl)piperidine hydrochloride is unique due to the presence of three fluorine atoms in the benzoyl group, which can significantly influence its chemical reactivity and biological activity. The trifluorobenzoyl group is known for its electron-withdrawing properties, which can enhance the compound’s stability and interaction with biological targets compared to its difluoro or trichloro analogs .
Properties
IUPAC Name |
piperidin-4-yl-(2,4,6-trifluorophenyl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO.ClH/c13-8-5-9(14)11(10(15)6-8)12(17)7-1-3-16-4-2-7;/h5-7,16H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFKNXPLOXWBBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=C(C=C(C=C2F)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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